molecular formula C6H6ClNO B108459 4-Amino-3-chlorophenol CAS No. 17609-80-2

4-Amino-3-chlorophenol

Cat. No. B108459
CAS RN: 17609-80-2
M. Wt: 143.57 g/mol
InChI Key: PNLPXABQLXSICH-UHFFFAOYSA-N
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Description

4-Amino-3-chlorophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, has been achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid. These syntheses involve the formation of lactones and lactams as ring closure products . Another synthesis approach for a similar compound, 2-amino-4-chlorophenol, involves the hydrolyzation of 2,5-dichloronitrobenzene followed by catalytic reduction with hydrazine hydrate in the presence of a catalyst, yielding a high purity product with a 92% yield .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-amino-3-chlorophenol has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and found to crystallize in the orthorhombic space group with specific unit cell parameters . Additionally, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were computed using Hartree–Fock and density functional theory methods, providing insights into the molecule's stability and charge transfer .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4-amino-3-chlorophenol can be inferred from studies on their molecular structures. For example, the presence of amino groups in these compounds facilitates the formation of hydrogen bonds, which can lead to the stabilization of molecular structures in the solid state, as observed in the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol . Furthermore, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, suggest that these compounds can participate in various chemical reactions, including conjugative interactions and intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3-chlorophenol-related compounds have been characterized through experimental and theoretical methods. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid, for example, have been interpreted in terms of potential energy distribution, and the results show good agreement with computed values . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, have been calculated, providing information on the molecule's reactivity and stability . Additionally, the first-order hyperpolarizability and related properties of these molecules have been computed, indicating their potential application in nonlinear optics .

Scientific Research Applications

Chlorophenol Stress and Amino Acid Biosynthesis

Chlorophenols like 4-Amino-3-chlorophenol are used in various applications such as preservatives, disinfectants, and pesticides. A study by Yadav et al. (2011) revealed the impact of chlorophenols on eukaryotic organisms, particularly on genes important for aromatic amino acid biosynthesis in yeast. This research is significant in understanding the molecular basis of chlorophenol toxicity (Yadav et al., 2011).

Sonochemical Degradation of Organic Pollutants

Goskonda et al. (2002) investigated the mineralization of chlorophenols, including 4-chlorophenol, through ultrasound. Their study highlighted the effectiveness of sonochemical degradation in breaking down chlorophenols, which is advantageous over other remediation methods (Goskonda et al., 2002).

Photocatalytic Decomposition in Water

A study by Singh et al. (2017) focused on the photocatalytic decomposition of 4-chlorophenol in water using a Fe3O4-Cr2O3 magnetic nanocomposite. This research is important for environmental remediation, demonstrating an efficient method for removing toxic chlorophenol pollutants from water sources (Singh et al., 2017).

Biodegradation by Pseudomonas sp.

Liu et al. (2014) explored the metabolic profiling of the biodegradation of phenol and 4-chlorophenol by Pseudomonas sp. Their findings provide insights into the biodegradation process of phenolic compounds, which is crucial for environmental bioremediation strategies (Liu et al., 2014).

Photoelectrochemical Sensing

Yan et al. (2019) developed a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-chlorophenol in water. This research is significant for environmental monitoring, providing a highly sensitive and selective method for detecting toxic chlorophenols (Yan et al., 2019).

Safety And Hazards

4-Amino-3-chlorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Amino-3-chlorophenol is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib . It is also used in the synthesis of hydroxymethyl rhodamines . The compound has potential applications in the field of organic synthesis, particularly in the synthesis of anticancer drugs .

properties

IUPAC Name

4-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPXABQLXSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170083
Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorophenol

CAS RN

17609-80-2
Record name 4-Amino-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-chlorophenol
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Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
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Record name 4-amino-3-chlorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
MA Valentovic, JG Ball, SK Hong, BA Rogers… - Toxicology in vitro, 1996 - Elsevier
… of gluconeogenesis were altered by 4-amino-3chlorophenol or 2-amino-5-chlorophenol. Renal slices were incubated for 90 min with 0.25 mM 4-amino-3-chlorophenol, 0.25 mM 2-…
Number of citations: 29 www.sciencedirect.com
GO Rankin, KW Beers, DW Nicoll, DK Anestis… - Toxicology, 1996 - Elsevier
… is a more potent nephrotoxicant than 4-amino-3chlorophenol at 24 h post-treatment. … When 2amino&zhlorophenol or 4-amino-3-chlorophenol were administered ip at doses eqimolar to …
Number of citations: 21 www.sciencedirect.com
GO Rankin, A Sweeney, C Racine, T Ferguson… - Chemico-biological …, 2014 - Elsevier
… However, comparative studies examining the effect of chloro groups on 4-AP nephrotoxicity in vitro are limited to a comparison of 4-AP and 4-amino-3-chlorophenol (4-A3CP) in rat …
Number of citations: 2 www.sciencedirect.com
SK Hong, MA Valentovic, DK Anestis, JG Ball, PI Brown… - Toxicology, 1996 - Elsevier
… of 4-amino-3-chlorophenol … Hong, SK, Hubbard, JL, Ball, JG, Valentovic, MA and Brown, PI (1996) Nephrotoxic potential of 2-amino-5chlorophenol and 4-amino-3-chlorophenol in …
Number of citations: 11 www.sciencedirect.com
SK Hong - Xenobiotica, 1998 - Taylor & Francis
… position to form 4-amino-3-chlorophenol, which is excreted primarily as 4-amino-3-chlorophenyl sulphate, the major metabolite. To a minor extent, some 4-amino-3-chlorophenol is also …
Number of citations: 12 www.tandfonline.com
GO Rankin, D Palmer, A Sweeney, C Schuetz… - 2011 - Wiley Online Library
The purpose of this study was to investigate the in vitro structure‐nephrotoxicity‐relationships among aminophenols and aminochlorophenols. For these studies, isolated rat renal …
Number of citations: 0 faseb.onlinelibrary.wiley.com
K Othmen, P Boule - Journal of Photochemistry and Photobiology A …, 1999 - Elsevier
… The formation of 4-amino-3-chlorophenol (commercial product) was not observed, but another photoproduct P 2 24 , with a longer HPLC retention time, was detected in an air-saturated …
Number of citations: 31 www.sciencedirect.com
F Khan, D Pal, S Vikram, SS Cameotra - PLoS One, 2013 - journals.plos.org
… The mass spectrum of this metabolite matched the known standard of 4-amino-3-chlorophenol. This metabolite would have probably resulted from direct denitrification of the aromatic …
Number of citations: 15 journals.plos.org
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
… The reaction of simple starting materials of 4-amino-3-chlorophenol (45) and 22 in DMF afforded the intermediate 46. For the purification, water, ethyl acetate and HC1 were used to …
Number of citations: 38 link.springer.com
BA ROGERS, MK MEADOWS, RC HARMON - core.ac.uk
… and GO RANKIN of the Department of Pharmacology in the School of Medicine had a paper titled" In Vitro Toxicity of 2-and 4-Chloroaniline: Comparisons with 4-Amino-3-chlorophenol, …
Number of citations: 3 core.ac.uk

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